molecular formula C14H14ClNO B13349303 (2-Chlorophenyl)(4-methoxyphenyl)methanamine

(2-Chlorophenyl)(4-methoxyphenyl)methanamine

Cat. No.: B13349303
M. Wt: 247.72 g/mol
InChI Key: IWQAYKYHXYULQM-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-methoxyphenyl)methanamine is a substituted methanamine derivative featuring a central amine group bonded to two aromatic rings: a 2-chlorophenyl group and a 4-methoxyphenyl group. For example, it serves as a precursor in synthesizing Pyribencarb, a quinone outside inhibitor (QoI) fungicide with broad-spectrum activity against plant pathogens like gray mold and rice blast . The compound’s pharmacological relevance is linked to the electron-donating methoxy group and electron-withdrawing chloro substituent, which modulate its electronic properties and interaction with biological targets.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

(2-chlorophenyl)-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C14H14ClNO/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14H,16H2,1H3

InChI Key

IWQAYKYHXYULQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 4-methoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Chlorophenyl)(4-methoxyphenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Substituted methanamines often differ in the positions and types of substituents on their aromatic rings, leading to variations in molecular weight, polarity, and bioactivity. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source
(2-Chlorophenyl)(4-methoxyphenyl)methanamine 2-Cl, 4-OCH₃ ~247.7* Fungicide precursor (Pyribencarb)
(2-Chlorophenyl)(4-ethylphenyl)methanamine 2-Cl, 4-C₂H₅ 245.75 Research chemical (no reported bioactivity)
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine 2-Cl, 4-OC₂H₅ 298.21 (hydrochloride) Intermediate in drug synthesis
(2-Chlorophenyl)(dihydrobenzodioxin)methanamine 2-Cl, dihydrobenzodioxin 263.74 Exploratory bioactive compound
(4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine 4-Cl, morpholinyl 240.73 Potential CNS-targeting agent

*Calculated based on formula C₁₄H₁₄ClNO.

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility in polar solvents but may reduce membrane permeability.
  • The chloro substituent at the ortho position (2-Cl) in the target compound may enhance fungicidal activity by stabilizing reactive intermediates in QoI inhibitors .

Research Findings and Data Tables

Spectral Data Comparison

Compound ¹H NMR (δ, key signals) ¹³C NMR (δ, key signals) Source
This compound 4.86 (s, NH₂), 6.80–8.10 (aromatic protons) 55.38 (OCH₃), 127.6–159.9 (aromatic carbons)
(2-Chlorophenyl)methanamine hydrochloride 4.10 (q, CH₂NH₂), 7.38–7.71 (aromatic protons) 39.3 (CH₂NH₂), 127.4–132.8 (aromatic carbons)

Biological Activity

(2-Chlorophenyl)(4-methoxyphenyl)methanamine, also known as a derivative of methanamine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C14H14ClN. It is synthesized through the reaction of 2-chlorobenzaldehyde with 4-methoxybenzylamine. The resulting compound can exist as a hydrochloride salt, enhancing its solubility and stability in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have potential antibacterial and antifungal activities.
  • Anticancer Activity : Investigations into its anticancer properties have shown promising results, particularly against certain cancer cell lines.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in tumor growth or microbial resistance mechanisms .

Anticancer Activity

A study highlighted the compound's ability to inhibit cell proliferation in several cancer cell lines. For instance, it demonstrated significant cytotoxic effects on HeLa cells with an IC50 value in the micromolar range. The mechanism was linked to cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of Bcl-2 family proteins .

Antimicrobial Studies

Research has indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed effective inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
(2-Chlorophenyl)methanamineStructureModerate antimicrobial
(4-Methoxyphenyl)methanamineStructureAnticancer activity
(2-Chlorophenyl)(4-fluorophenyl)methanamineStructureEnhanced cytotoxicity

The unique combination of chlorophenyl and methoxyphenyl groups in this compound contributes to its distinct biological profile compared to similar compounds.

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